molecular formula C19H19N3O3S B5783560 N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide

Cat. No. B5783560
M. Wt: 369.4 g/mol
InChI Key: TVGUABGIDFVHEA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-cyano-3-mesitylacrylamide (known as NSC 743380) is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

NSC 743380 has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that NSC 743380 exhibits potent anti-tumor activity in vitro and in vivo, making it a promising candidate for further development as a cancer therapy.
Another potential application for NSC 743380 is in the treatment of inflammatory diseases. Research has shown that NSC 743380 can inhibit the production of pro-inflammatory cytokines, suggesting that it may be effective in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action for NSC 743380 is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
NSC 743380 has been shown to have a number of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of NSC 743380 for lab experiments is that it exhibits potent anti-tumor activity at relatively low concentrations, making it a cost-effective option for researchers. However, one limitation is that it may have off-target effects, meaning that it could potentially affect other cellular processes in addition to its intended target.

Future Directions

There are several future directions for research on NSC 743380. One area of interest is in further exploring its potential as a cancer therapy. This could involve investigating its efficacy in combination with other anti-cancer agents, as well as studying its effects on different types of cancer.
Another future direction for research is in understanding the mechanism of action of NSC 743380 in more detail. This could involve identifying its specific targets within cells and studying its effects on different signaling pathways.
Overall, NSC 743380 is a promising chemical compound with potential applications in cancer and inflammatory disease therapy. Further research is needed to fully understand its mechanism of action and to explore its potential in different scientific research applications.

Synthesis Methods

NSC 743380 can be synthesized using a multi-step process involving the reaction of 4-aminobenzenesulfonamide with mesityl oxide, followed by the addition of acrylonitrile and a base catalyst. The resulting product is then purified using column chromatography to obtain NSC 743380 in high purity.

properties

IUPAC Name

(E)-2-cyano-N-(4-sulfamoylphenyl)-3-(2,4,6-trimethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-8-13(2)18(14(3)9-12)10-15(11-20)19(23)22-16-4-6-17(7-5-16)26(21,24)25/h4-10H,1-3H3,(H,22,23)(H2,21,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGUABGIDFVHEA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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